molecular formula C15H27N3O3 B7021617 Tert-butyl 4-(cyclopropylcarbamoylamino)-4-methylpiperidine-1-carboxylate

Tert-butyl 4-(cyclopropylcarbamoylamino)-4-methylpiperidine-1-carboxylate

Cat. No.: B7021617
M. Wt: 297.39 g/mol
InChI Key: VOTSHAABUWSWHJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(cyclopropylcarbamoylamino)-4-methylpiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives

Properties

IUPAC Name

tert-butyl 4-(cyclopropylcarbamoylamino)-4-methylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O3/c1-14(2,3)21-13(20)18-9-7-15(4,8-10-18)17-12(19)16-11-5-6-11/h11H,5-10H2,1-4H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTSHAABUWSWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)NC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(cyclopropylcarbamoylamino)-4-methylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-methylpiperidine-1-carboxylate with cyclopropyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise control of reaction conditions, and purification processes such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(cyclopropylcarbamoylamino)-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group or the cyclopropylcarbamoylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Potential use in the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(cyclopropylcarbamoylamino)-4-methylpiperidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-methylpiperidine-1-carboxylate: A precursor in the synthesis of the target compound.

    Cyclopropyl isocyanate: Another precursor used in the synthesis.

    Other piperidine derivatives: Compounds with similar structures but different substituents.

Uniqueness

Tert-butyl 4-(cyclopropylcarbamoylamino)-4-methylpiperidine-1-carboxylate is unique due to the presence of both the tert-butyl and cyclopropylcarbamoylamino groups, which may confer specific chemical and biological properties not found in other similar compounds.

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